7-Methyl-2,3,5,7a-tetrahydro-1h-pyrrolizin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of pyrrolizine and features a hydroxyl group at the first position and a methyl group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an alcohol solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method allows for efficient and large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the seventh position can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one.
Reduction: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-amine.
Substitution: 7-Bromo-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol.
Scientific Research Applications
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Retronecine: A related pyrrolizidine alkaloid with similar structural features but lacking the methyl group at the seventh position.
Heliotridine: Another pyrrolizidine derivative with a hydroxyl group at the first position but different substituents at other positions.
Lycopsamine: A pyrrolizidine alkaloid with similar biological activity but a different substitution pattern.
Uniqueness
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a methyl group allows for diverse chemical reactivity and potential biological activity .
Properties
CAS No. |
45736-14-9 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
7-methyl-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,7-8,10H,3-5H2,1H3 |
InChI Key |
WZHPCLWXQJYMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN2C1C(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.